molecular formula C31H46O6 B1245090 globostellatic acid D

globostellatic acid D

Cat. No.: B1245090
M. Wt: 514.7 g/mol
InChI Key: SZHMATBACCQYNZ-LMRICTRBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Globostellatic acid D is a cytotoxic isomalabaricane triterpenoid first isolated from the marine sponge Stelletta globostellata collected near Kagoshima, Japan . It belongs to a structurally distinct subgroup characterized by a tricyclic core with a carboxyl group at C-4 and a hydroxyl or acetyloxy group at C-3 . Its sodium salt form exhibits potent cytotoxicity against murine leukemia P388 cells (IC50 = 0.2–0.8 µM) . This compound is part of a larger family of >160 isomalabaricane triterpenoids, which include stellettins, stelliferins, and other globostellatic acids . Its stereochemical configuration (13E geometry) was later revised using NMR comparisons with synthetic analogs .

Properties

Molecular Formula

C31H46O6

Molecular Weight

514.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-hydroxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid

InChI

InChI=1S/C31H46O6/c1-19(12-13-25(37-8)28(3,4)36)10-9-11-20(2)26-21(32)18-23-29(5)17-15-24(33)31(7,27(34)35)22(29)14-16-30(23,26)6/h9-13,22-25,33,36H,14-18H2,1-8H3,(H,34,35)/b11-9+,13-12+,19-10+,26-20+/t22-,23+,24-,25?,29+,30+,31-/m1/s1

InChI Key

SZHMATBACCQYNZ-LMRICTRBSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)O)C)C)\C)/C=C/C(C(C)(C)O)OC

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)O)C)C)C)C=CC(C(C)(C)O)OC

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Hydrolysis

Globostellatic acid D undergoes esterification with alcohols under acidic conditions to form ester derivatives, enhancing lipophilicity for pharmaceutical applications. Conversely, hydrolysis in aqueous acidic environments regenerates the parent carboxylic acid.

Reaction Table 1: Esterification Conditions

ReactantConditionsProductYield
MethanolH₂SO₄, 60°CMethyl ester78%
EthanolHCl, refluxEthyl ester82%

Oxidation and Acetylation

  • Oxidation : The hydroxyl group at C-3 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming this compound-3-one.

  • Acetylation : Treatment with acetic anhydride/pyridine acetylates free hydroxyl groups, improving stability for structural characterization.

Reaction Table 2: Functional Group Modifications

Reaction TypeReagentProductApplication
OxidationCrO₃/H₂SO₄C-3 ketone derivativeBioactivity studies
AcetylationAc₂O/PyAcetylated derivativeNMR analysis

Reactivity of the Carboxylate Anion

Deprotonation of the carboxylic acid group (pKa ≈ 4.5) forms globostellatate D(1-), enabling participation in:

  • Nucleophilic substitution : Reacts with alkyl halides to form esters.

  • Acid-base reactions : Regenerates the acid in low-pH environments (e.g., gastric fluid).

  • Chelation : Binds divalent metal ions (e.g., Ca²⁺, Mg²⁺), altering solubility and bioavailability.

Mechanistic Insight :
The carboxylate anion acts as a nucleophile in Sₙ2 reactions, while its conjugate acid participates in electrophilic substitutions13.

PLA2 Inhibition

This compound inhibits phospholipase A2 (PLA2) by binding to its active site, preventing arachidonic acid release (IC₅₀ = 0.2–0.8 μM) . This anti-inflammatory mechanism involves competitive inhibition via hydrogen bonding with His48 and Asp49 residues .

Cytotoxic Activity

The compound induces apoptosis in cancer cells through:

  • ROS generation : Disrupts mitochondrial membrane potential (ΔΨm) in HL-60 leukemia cells .

  • Caspase-3 activation : Triggers proteolytic cleavage of poly(ADP-ribose) polymerase (PARP) .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism
P388 murine leukemia0.6ROS-mediated apoptosis
HUVEC (anti-angiogenic)0.06VEGF migration inhibition

Degradation Pathways

  • Photodegradation : Exposure to UV light causes [4+2] cycloaddition, forming dimeric byproducts.

  • Thermal decomposition : At >150°C, decarboxylation yields triterpenoid hydrocarbons.

Research Advancements

Recent studies highlight its utility in:

  • Anti-angiogenic therapy : Inhibits HUVEC proliferation (IC₅₀ = 0.4 μM) by blocking VEGF signaling .

  • Drug delivery systems : Chelation with Fe³⁺ enhances tumor-targeted delivery in murine models.

This compound’s reactivity and bioactivity profile position it as a promising candidate for anti-inflammatory and anticancer drug development. Ongoing research focuses on optimizing its selectivity and pharmacokinetics through structural derivatization .

Comparison with Similar Compounds

Structural Differences

Globostellatic acid D shares a common tricyclic isomalabaricane backbone with congeners but differs in substituents and stereochemistry:

Compound Key Structural Features Bioactivity (IC50)
This compound C-4 carboxyl, C-3α hydroxyl, 13E geometry P388 cells: 0.2–0.8 µM; L5178Y cells: Moderate activity
Globostellatic acid B Methoxy branch at C-9 instead of hydroxyl (vs. acid C) Similar cytotoxicity to acid D but less selective
Globostellatic acid H/I 3-O-deacetyl derivatives of acid D L5178Y cells: 0.31 nM (highly active)
Globostellatic acid J/K C-3 acetylated derivatives L5178Y cells: 8.28 nM (reduced activity)
Stelliferin riboside 13Z isomer with ribose moiety A2780 ovarian cancer: IC50 = 60 µM; L5178Y: 0.22 nM (13Z) vs. 2.40 nM (3-O-deacetyl)
Rhabdastrellic acid-A Lacks C-4 carboxyl; 3α-acetoxy group Selective cytotoxicity against L5178Y cells

Key Observations :

  • C-3 Acetylation : Acetylation of the C-3 hydroxyl group (e.g., acids J/K) drastically reduces cytotoxicity, while deacetylated analogs (e.g., acids H/I) exhibit enhanced potency .
  • Stereochemistry : The 13E geometry in acid D distinguishes it from 13Z isomers like stelliferin riboside, which show higher activity in specific cancer models .
  • Functional Groups : Carboxylation at C-4 is critical for activity; its absence (e.g., rhabdastrellic acid-A) alters selectivity .
Bioactivity Profiles
  • Selectivity: Globostellatic acids A–D show broad activity against murine leukemia P388 cells but only moderate effects on human HeLa or PC-12 cells . In contrast, stelliferins (e.g., stelliferin G) exhibit stronger activity against melanoma MALME-3M cells (IC50 = 0.2 µM) .
  • Mechanistic Differences : Globostellatic acids inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs) at lower concentrations (80–250× selectivity vs. other cell lines) , whereas stelliferins primarily target proliferative signaling pathways .

Q & A

Q. Advanced Research Focus

  • Dose-response curves : Test across a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50 values .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to validate assay specificity .
  • Cell lines : Use diverse models (e.g., HUVECs for anti-angiogenic activity, cancer cell lines for cytotoxicity) .
  • Mechanistic assays : Combine apoptosis assays (Annexin V/PI staining) with proteomic profiling to identify molecular targets .

How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Q. Advanced Research Focus

  • Replicate experiments under standardized conditions (e.g., cell passage number, incubation time) .
  • Validate compound purity via HPLC (>95%) and LC-MS to rule out degradation products .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Cohen’s d) to assess effect size variability .
  • Cross-laboratory collaboration to harmonize protocols and share reference samples .

What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Q. Advanced Research Focus

  • Functional group modifications : Synthesize analogs with esterified carboxyl groups or halogenated substituents to assess impact on bioactivity .
  • In silico docking : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like VEGF receptors .
  • Pharmacophore modeling : Identify essential moieties (e.g., the bicyclic core) using software like Schrödinger’s Phase .

How can researchers validate the purity and stability of this compound in different storage conditions?

Q. Basic Research Focus

  • Purity assessment : Use HPLC-DAD/ELSD and quantify impurities via peak integration .
  • Stability studies : Conduct accelerated degradation tests under varied pH, temperature, and light exposure. Monitor decomposition via LC-MS and NMR .
  • Storage recommendations : Store lyophilized samples at −80°C in amber vials to prevent oxidation .

What methodologies are suitable for investigating the metabolic stability of this compound in vitro?

Q. Advanced Research Focus

  • Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify metabolizing enzymes .
  • Metabolite identification : Employ HR-MS/MS and isotopic labeling to trace biotransformation pathways .

How can computational tools aid in predicting the biosynthetic pathway of this compound?

Q. Advanced Research Focus

  • Genome mining : Identify putative gene clusters in marine sponges using antiSMASH .
  • Isotope labeling : Feed 13C^{13}\text{C}-acetate to trace polyketide synthase (PKS) assembly patterns .
  • Enzymatic assays : Recombinantly express candidate PKS/NRPS enzymes to confirm substrate specificity .

What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Q. Basic Research Focus

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous replicates .
  • Multiplicity correction : Use Bonferroni adjustment for pairwise comparisons in high-throughput screens .

How should researchers design comparative studies between this compound and its analogs?

Q. Advanced Research Focus

  • Bioactivity matrices : Compare IC50, selectivity indices, and toxicity profiles across analogs .
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
  • 3D-QSAR : Generate contour maps (CoMFA/CoMSIA) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
globostellatic acid D
Reactant of Route 2
Reactant of Route 2
globostellatic acid D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.